"N-Methyl (4-BOC-piperazino)acetamide" for chemical library synthesis
"N-Methyl (4-BOC-piperazino)acetamide" for chemical library synthesis
Topic: N-Methyl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetamide Context: Chemical Library Synthesis & Scaffold Utilization Format: Technical Whitepaper
A Privileged Linker Module for High-Throughput Chemical Library Synthesis
Executive Summary In the architecture of modern small-molecule libraries, the balance between structural rigidity and physicochemical compliance (LogP, solubility) is paramount. N-Methyl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetamide (CAS: 1188964-92-2) represents a high-value "linker-solubilizer" module. Its piperazine core provides a defined vectors for substituent exit, while the N-methylacetamide tail enhances aqueous solubility and hydrogen-bond acceptor capability without introducing excessive lipophilicity. This guide outlines the robust synthesis, quality control, and library application of this scaffold, designed for medicinal chemists requiring scalable, high-fidelity building blocks.
Structural Analysis & Physicochemical Profile
Before synthesis, it is critical to understand why this molecule is deployed. It functions as a monoprotected diamine linker . The BOC group serves as a temporary mask for the diversity-generating nitrogen, while the acetamide motif acts as a permanent polar cap or a specific recognition element (common in kinase inhibitors like Nintedanib).
Table 1: Calculated Physicochemical Properties
| Property | Value | Impact on Library Design |
| Molecular Formula | C₁₂H₂₃N₃O₃ | -- |
| Molecular Weight | 257.33 g/mol | Fragment-like; allows room for heavy diversity elements. |
| cLogP | ~0.5 - 0.8 | Low lipophilicity aids in keeping final library members within Lipinski space. |
| TPSA | ~60 Ų | Good membrane permeability balance. |
| pKa (Piperazine N1) | ~7.8 (est) | Basic center; key for lysosomal trapping or solubility salts. |
| Rotatable Bonds | 3 | Semi-rigid; reduces entropic penalty upon binding. |
Robust Synthetic Pathway (The "How-To")
While multiple routes exist, the most scalable and atom-economical method for library production is the Nucleophilic Substitution (Sɴ2) Route . This avoids the cost of coupling reagents required by peptide bond formation strategies.
Diagram 1: Synthetic Workflow
The following diagram illustrates the convergent synthesis from commercially available precursors.
Caption: Convergent Sɴ2 alkylation strategy for scalable synthesis of the target scaffold.
Detailed Protocol: Sɴ2 Alkylation
Reagents:
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1-BOC-Piperazine (1.0 equiv)
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2-Chloro-N-methylacetamide (1.1 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv) [Alternative: DIPEA for homogeneous conditions]
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Potassium Iodide (KI) (0.1 equiv) [Catalyst to accelerate Finkelstein-like exchange]
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Solvent: Acetonitrile (ACN) [Preferred for ease of workup] or DMF.
Step-by-Step Methodology:
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Charge: To a round-bottom flask equipped with a magnetic stir bar, add 1-BOC-Piperazine and ACN (5 mL/mmol).
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Base Addition: Add K₂CO₃ (finely ground) and catalytic KI . Stir for 10 minutes at room temperature to ensure dispersion.
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Alkylation: Add 2-Chloro-N-methylacetamide dropwise (if liquid) or portion-wise (if solid).
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Reaction: Heat the mixture to 60°C under N₂ atmosphere. Monitor by LCMS.
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Checkpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the piperazine peak and formation of the product mass [M+H]⁺ = 258.2.
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Workup:
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Cool to room temperature.[1]
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Filter off inorganic salts (KCl, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure.
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Purification: The residue is often pure enough for library use. If necessary, recrystallize from EtOAc/Hexane or perform a short silica plug filtration (eluent: 5% MeOH in DCM).
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Author’s Note on Causality:
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Why KI? The chloro-acetamide is moderately reactive. In situ conversion to the iodo-acetamide (via KI) significantly increases the reaction rate and suppresses side reactions by allowing milder thermal conditions.
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Why ACN? Unlike DMF, Acetonitrile is easily removed by rotary evaporation, preventing solvent carryover that can interfere with subsequent library crystallization steps.
Library Application Strategy
Once synthesized, this molecule serves as a Core Diversity Node . The BOC group is the "gatekeeper." Upon removal, it reveals a secondary amine capable of reacting with thousands of electrophiles (acids, sulfonyl chlorides, isocyanates).
Diagram 2: Library Diversification Workflow
Caption: Divergent synthesis workflow transforming the single scaffold into four distinct library subsets.
Protocol: High-Throughput Deprotection & Coupling
Step 1: Deprotection (The "Unmasking")
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Dissolve the scaffold in 4M HCl in Dioxane . Stir at RT for 1 hour.
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Evaporate solvent to dryness. The resulting HCl salt is a stable, non-hygroscopic solid ideal for long-term storage in well plates.
Step 2: Parallel Diversification (Example: Amide Coupling)
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System: 96-well reaction block.
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Reagents:
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Scaffold HCl salt (1.0 equiv).
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Diversity Carboxylic Acids (1.1 equiv).
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Coupling Agent: HATU or T3P (1.2 equiv).
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Base: DIPEA (3.0 equiv) – Critical to neutralize the HCl salt first.
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Procedure:
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Add DIPEA to the scaffold salt solution (DMF/DMA) to liberate the free amine.
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Add the activated acid mixture.
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Shake at RT for 12 hours.
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Purification: Direct injection onto Prep-HPLC (Reverse Phase). The polar acetamide tail usually ensures the product elutes early-to-mid gradient, distinct from lipophilic byproducts.
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Quality Control & Stability
To ensure the integrity of the chemical library, the following QC parameters must be met for the core scaffold:
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Purity: >98% by HPLC (254 nm). Impurities from incomplete alkylation (e.g., unreacted piperazine) can act as "scavengers" in the next step, ruining library stoichiometry.
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Storage: Store as the solid BOC-protected form at 4°C. It is stable for >12 months. The deprotected HCl salt is hygroscopic; store in a desiccator.
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NMR Signature:
References
- Vertex AI Search Result 1.1: "Synthesis method of N-Boc piperazine.
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Piperazine Scaffolds in Drug Discovery: Vertex AI Search Result 1.8: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH / PubMed Central. [Link]
Sources
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- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl (4-BOC-piperazino)acetamide | 1188964-92-2 [sigmaaldrich.com]
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